6-Sialyl-D-glucose Sodium Salt (α/β mixture)
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Overview
Description
Preparation Methods
6-Sialyl-D-glucose Sodium Salt (α/β mixture) is synthesized from D-Glucose and N-Acetylneuraminic Acid. The synthetic route involves the glycosylation of D-Glucose with N-Acetylneuraminic Acid under controlled conditions. Industrial production methods include cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000. The production capacity can range from kilograms to metric tons, ensuring high purity and quality.
Chemical Reactions Analysis
6-Sialyl-D-glucose Sodium Salt (α/β mixture) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Sialyl-D-glucose Sodium Salt (α/β mixture) has a wide range of scientific research applications:
Chemistry: It is used to study glycosylation processes and sialic acid interactions.
Biology: The compound is utilized in the investigation of cellular processes involving sialic acids.
Medicine: It aids in drug development, particularly in the design of sialic acid-based therapeutics.
Industry: The compound is employed in the production of high-purity oligosaccharides for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Sialyl-D-glucose Sodium Salt (α/β mixture) involves its interaction with specific molecular targets and pathways. It primarily targets glycoproteins and glycolipids, influencing cellular processes such as cell signaling and adhesion. The compound’s effects are mediated through its binding to sialic acid receptors on cell surfaces, modulating various biological functions.
Comparison with Similar Compounds
6-Sialyl-D-glucose Sodium Salt (α/β mixture) can be compared with other similar compounds such as:
6-Sialyl-D-lactose Sodium Salt: Another sialic acid derivative used in similar research applications.
6-Sialyl-D-mannose Sodium Salt: A compound with similar glycosylation properties but different sugar moieties.
6-Sialyl-D-galactose Sodium Salt: Used in studies involving galactose-specific interactions. The uniqueness of 6-Sialyl-D-glucose Sodium Salt (α/β mixture) lies in its specific combination of D-Glucose and N-Acetylneuraminic Acid, providing distinct biochemical properties.
Properties
CAS No. |
850452-92-5 |
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Molecular Formula |
C17H28NNaO14 |
Molecular Weight |
493.394 |
IUPAC Name |
sodium;N-[6-carboxy-4-hydroxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C17H29NO14.Na/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?;/m1./s1 |
InChI Key |
GMOJVOSMCFEVIZ-RZWFJVBZSA-M |
SMILES |
CC(=NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)[O-].[Na+] |
Synonyms |
6-O-(N-Acetyl-α-neuraminosyl)-α-D-glucopyranose Monosodium Salt |
Origin of Product |
United States |
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